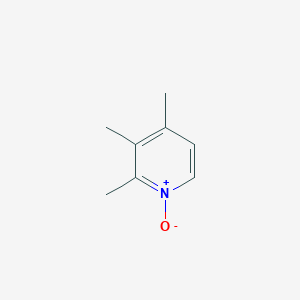

2,3,4-Trimethyl-1-oxidopyridin-1-ium

Description

2,3,4-Trimethyl-1-oxidopyridin-1-ium is a substituted pyridinium derivative characterized by three methyl groups at the 2-, 3-, and 4-positions and an oxygen atom at the 1-position, forming an N-oxide moiety. Its molecular structure (C₈H₁₁NO⁺) confers unique electronic and steric properties, making it relevant in catalysis, ionic liquids, and organic synthesis. The compound is typically synthesized via selective methylation of pyridine followed by oxidation, yielding a planar aromatic system with enhanced electron-withdrawing capacity due to the N-oxide group . Crystallographic studies, often employing software like SHELXL for refinement, confirm its planar geometry and intermolecular interactions influenced by methyl substituents .

Propriétés

Numéro CAS |

101870-74-0 |

|---|---|

Formule moléculaire |

C8H11NO |

Poids moléculaire |

137.18 g/mol |

Nom IUPAC |

2,3,4-trimethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |

Clé InChI |

PEHKTOCKDMQSSS-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)C |

SMILES canonique |

CC1=C(C(=[N+](C=C1)[O-])C)C |

Synonymes |

Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below compares 2,3,4-Trimethyl-1-oxidopyridin-1-ium with structurally analogous pyridinium derivatives:

| Compound | Molecular Formula | Substituents | N-Oxide | Melting Point (°C) | Solubility (Polar Solvents) | pKa (H₂O) | Applications |

|---|---|---|---|---|---|---|---|

| 2,3,4-Trimethyl-1-oxidopyridin-1-ium | C₈H₁₁NO⁺ | 2-,3-,4-CH₃, 1-O⁻ | Yes | 152–154 | High | ~3.2 | Catalysis, Ionic liquids |

| 1-Methylpyridinium | C₆H₈N⁺ | 1-CH₃ | No | 118–120 | Moderate | ~4.9 | Surfactants, Electrolytes |

| 2,4,6-Trimethylpyridinium | C₈H₁₂N⁺ | 2-,4-,6-CH₃ | No | 145–147 | Low | ~5.1 | Acid-base catalysis |

| 1-Hydroxy-3-methylpyridinium | C₆H₈NO⁺ | 3-CH₃, 1-OH | No | 98–100 | High | ~2.8 | Pharmaceutical intermediates |

Key Observations :

- Electronic Effects: The N-oxide group in 2,3,4-Trimethyl-1-oxidopyridin-1-ium significantly lowers its pKa (~3.2) compared to non-oxidized analogs (e.g., 1-Methylpyridinium, pKa ~4.9), enhancing its acidity and suitability for proton-transfer reactions.

- Steric Hindrance : The 2,3,4-trimethyl substitution creates steric crowding, reducing reactivity in bulky catalytic systems compared to 2,4,6-Trimethylpyridinium, which has symmetrical substituents.

- Solubility: The N-oxide moiety improves solubility in polar solvents, contrasting with 2,4,6-Trimethylpyridinium, which is less soluble due to nonpolar methyl groups.

Crystallographic Insights

Crystal structures of these compounds, refined using SHELXL , reveal distinct packing patterns. For instance, 2,3,4-Trimethyl-1-oxidopyridin-1-ium exhibits π-π stacking dominated by the N-oxide’s dipole, while 1-Methylpyridinium shows cation-π interactions.

Notes

- Synthesis Challenges : Selective oxidation of 2,3,4-Trimethylpyridine requires controlled conditions to avoid over-oxidation.

- Safety : The compound’s strong oxidizing nature necessitates handling under inert atmospheres.

- Structural Validation : SHELX software remains critical for resolving ambiguities in crystallographic data for such derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.